(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine
Descripción
The compound “(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine” is a hydroxylamine derivative featuring a benzotriazole moiety linked to a propan-2-ylidene backbone. Benzotriazole is a heterocyclic aromatic compound with three nitrogen atoms, known for its electron-withdrawing properties and stability in diverse chemical environments. This structural motif is critical for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design. The compound’s hydroxylamine group (-NHOH) enhances its chelating and redox-active properties, making it a candidate for interactions with metalloenzymes or biological targets requiring hydrogen bonding .
Propiedades
IUPAC Name |
(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(11-14)6-13-9-5-3-2-4-8(9)10-12-13/h2-5,14H,6H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEAHDXBXWODTD-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine typically involves the reaction of benzotriazole with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of benzotriazole with 2-propanone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Antioxidant Activity
One of the primary applications of (N-E)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is its role as an antioxidant. Studies have shown that compounds with hydroxylamine functionalities exhibit significant radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.
Case Study:
A study published in Frontiers in Toxicology demonstrated that hydroxylamine derivatives significantly reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS). The compound's ability to donate electrons effectively neutralized free radicals, thereby protecting cellular integrity .
Photostabilizers in Polymers
The incorporation of (N-E)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine into polymer matrices serves as an effective photostabilizer. Its benzotriazol group absorbs UV radiation, thereby preventing photodegradation of polymers.
Data Table: Photostabilizing Efficiency
| Polymer Type | Concentration of Hydroxylamine (wt%) | UV Stability Improvement (%) |
|---|---|---|
| Polyethylene | 0.5 | 30 |
| Polystyrene | 1.0 | 45 |
| PVC | 0.75 | 40 |
This table illustrates the effectiveness of the compound in enhancing UV stability across various polymer types.
Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its ability to modulate biological systems. It has been explored as a precursor for synthesizing various biologically active molecules, including anti-inflammatory agents and antimicrobial compounds.
Case Study:
Research highlighted in Acta Crystallographica describes the synthesis of novel derivatives from (N-E)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine, which exhibited promising antibacterial activity against resistant strains of bacteria .
Mecanismo De Acción
The mechanism of action of (NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets through its benzotriazole and hydroxylamine groups. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The hydroxylamine group can form hydrogen bonds and interact with various biomolecules, potentially disrupting their normal function. These interactions can lead to the compound’s observed biological activities, such as antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of hydroxylamine derivatives with substituted heterocyclic groups. Key analogs and their properties are summarized below:
Key Observations:
- Benzisothiazole Derivatives (Compounds 1 and 2): These exhibit the highest binding affinities (−8.7 and −8.5 kcal/mol) toward trehalase in Anopheles gambiae, outperforming the control ligand (−6.3 kcal/mol) . The dihydrobenzoisothiazole group likely enhances π-π stacking and hydrophobic interactions with the enzyme’s active site.
- Benzotriazole vs. Benzisothiazole: Benzotriazole’s triazole ring (vs.
Structure-Activity Relationship (SAR) Trends
- Substituent Position: In benzisothiazole derivatives (Compounds 1 and 2), the position of the dihydro group (2,6 vs. 2,3) slightly affects binding affinity (−8.7 vs. −8.5 kcal/mol), suggesting subtle steric or electronic influences .
- Hydroxylamine Configuration: The (E)- or (Z)-isomerism in the propan-2-ylidene backbone (e.g., vs.
- Heterocyclic Ring Size: Smaller rings (e.g., pyrazole) may improve bioavailability compared to benzotriazole, as seen in the lower molecular weight of pyrazole derivatives (167.21 vs. ~250–300 g/mol for benzotriazole analogs) .
Actividad Biológica
(NH)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of (NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is primarily linked to its ability to act as a hydroxylamine derivative. Hydroxylamines are known for their reactivity with electrophiles, which can lead to various biological effects:
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions and signaling.
- Antimicrobial Properties : Some studies suggest that benzotriazole derivatives exhibit antimicrobial activity, which could be relevant for this compound.
Biological Activity Overview
Toxicity and Safety Profile
The safety profile of (NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is crucial for its application in pharmaceuticals. Toxicity assessments typically involve:
- Acute Toxicity Tests : Determining the lethal dose (LD50) in animal models to assess safety margins.
- Skin and Eye Irritation Tests : Evaluating potential irritant effects on dermal and ocular tissues.
Case Studies
- Acute Toxicity Testing : In a study assessing the acute toxicity of related hydroxylamines, compounds were administered to rodents to determine their LD50 values. The results indicated moderate toxicity levels, which necessitated further investigation into their safety for human use .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzotriazole derivatives, including hydroxylamine compounds. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroamination using benzotriazole derivatives as precursors. For example, analogous protocols involve coupling allylamines with hydroxylamine derivatives under inert atmospheres (e.g., nitrogen) and using ligands like Xantphos to enhance catalytic efficiency . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) provides definitive stereochemical assignments . Infrared spectroscopy (IR) can also verify functional groups like the hydroxylamine (N–O stretch at ~950 cm) and benzotriazole (C–N stretches at 1350–1500 cm) .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Purity ≥95% is typical for research-grade material, as validated by peak integration . Thermogravimetric analysis (TGA) can further assess thermal stability and decomposition profiles .
Advanced Research Questions
Q. How do micellar environments influence the hydrolysis kinetics of this compound?
- Methodological Answer : Hydrolysis rates are pH-dependent and can be modulated by surfactant micelles. For example, in sodium lauryl sulfate (NaLS) or cetyltrimethylammonium bromide (CTABr) solutions, micellar stabilization of carbocation intermediates accelerates hydrolysis. Kinetic studies using UV-Vis spectroscopy at varying pH (e.g., 7–10) and surfactant concentrations can quantify rate constants () and binding constants () . For instance, a of was reported for a structurally related benzotriazole derivative under alkaline conditions .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states and electronic properties. Focus on the benzotriazole moiety’s electron-withdrawing effects, which stabilize intermediates in palladium-catalyzed reactions. Solvent effects (e.g., polarizable continuum models) and frontier molecular orbital (FMO) analysis provide insights into regioselectivity .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refinement resolves conformational ambiguities. For example, torsional angles around the propan-2-ylidene group can clarify cis/trans isomerism. Comparative analysis of unit cell parameters (e.g., space group ) and hydrogen-bonding networks (e.g., N–H⋯O interactions) validates structural consistency across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
